The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as Cefoxitin, is a semi-synthetic antibiotic belonging to the class of cephamycins. It is primarily utilized for its broad-spectrum antibacterial properties, particularly against gram-negative bacteria and anaerobes. The compound is classified under the cephalosporin 3'-carbamates category, which are characterized by a carbamate group at the 3'-position of the cephalosporin structure.
Cefoxitin was originally derived from the fermentation of the bacterium Cephalosporium acremonium, and its chemical structure was modified through synthetic processes to enhance its efficacy and stability. It is listed under CAS number 35607-66-0 and has a molecular formula of C16H17N3O7S2 with a molar mass of approximately 427.45 g/mol .
The synthesis of Cefoxitin involves several key steps, primarily focusing on the modification of the cephamycin nucleus. The general synthetic pathway includes:
The molecular structure of Cefoxitin can be depicted as follows:
The structural representation includes a bicyclic core with various functional groups that contribute to its biological activity.
Cefoxitin undergoes several chemical reactions that are critical for its antibacterial activity:
Cefoxitin exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. This process involves:
Relevant data indicate that Cefoxitin's properties make it suitable for parenteral administration due to its stability profile .
Cefoxitin is primarily used in clinical settings for:
Its broad-spectrum activity makes it particularly valuable in treating infections caused by resistant strains of bacteria . Additionally, it serves as an important tool in surgical prophylaxis to prevent postoperative infections.
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7